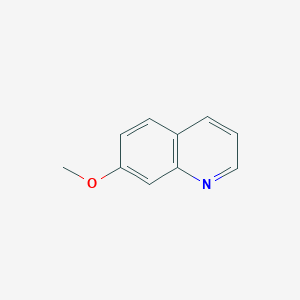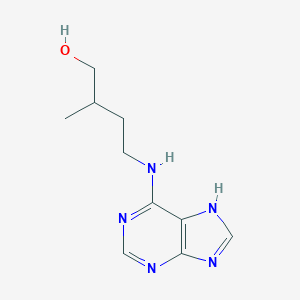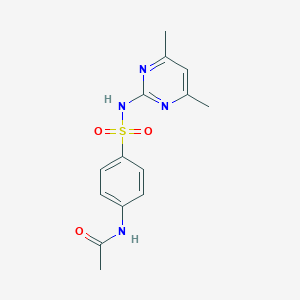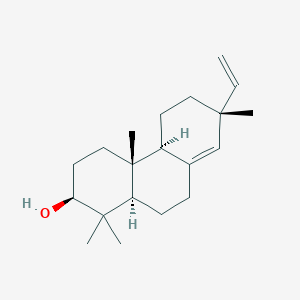
7-甲氧基喹啉
概述
描述
Synthesis Analysis
The synthesis of 7-Methoxyquinoline and related compounds involves multiple steps, including Bischler-Napieralski reactions, direct methylation of metalated isoquinolines, and reductive amination of Schiff's bases. For instance, the Bischler-Napieralski reaction was used in the synthesis of methoxy-indolo[2,1‐a]isoquinolines, highlighting the versatility of methoxyquinoline derivatives in synthesizing complex structures with antitumor activity (Ambros, Angerer, & Wiegrebe, 1988). Additionally, a novel synthesis approach for 7-hydroxy-6-methoxy-1-methylisoquinoline emphasizes the strategic introduction of a methyl group at C1 of isoquinolines (Melzer, Felber, & Bracher, 2018).
Molecular Structure Analysis
Molecular structure analysis of 7-Methoxyquinoline derivatives can be performed using various spectroscopic techniques, including NMR, IR, and mass spectrometry, to confirm the structure of synthesized compounds. For example, the synthesis of 6-methoxy-7-benzyloxyquinoline-4-one and its characterization through spectroscopic methods demonstrate the methods used to confirm the molecular structure of methoxyquinoline derivatives (Zhong-chun, 2006).
Chemical Reactions and Properties
7-Methoxyquinoline undergoes various chemical reactions, demonstrating its versatility as a synthetic intermediate. For example, reactions with thiophosgene show the potential for ring scission and the formation of novel heterocyclic systems (Hull, Broek, & Swain, 1975). Additionally, the synthesis of substituted 8-Methoxyquinolines and their regioselective bromination and coupling reactions highlight the chemical reactivity of methoxyquinoline derivatives in forming complex heterocyclic compounds (Trécourt, Mongin, Mallet, & Quéguiner, 1995).
科学研究应用
抗菌和抗生物膜剂
7-甲氧基喹啉: 衍生物已被合成并评估其对引起泌尿道感染的病原微生物的功效。 这些化合物,特别是当带有磺酰胺部分时,在抑制革兰氏阳性菌和革兰氏阴性菌以及单细胞真菌的生长方面显示出可喜的结果 . 化合物3l 因其对大肠杆菌和白色念珠菌的高效作用而备受关注,展示了其作为强效抗菌和抗生物膜剂的潜力 .
药物发现和药物化学
在药物发现领域,7-甲氧基喹啉 是一种重要的支架。其衍生物与蛋白质、受体和酶等多种生物靶标相互作用,使其成为开发新型药物候选物的重要核心。 这对于解决 COVID-19 和其他疾病等全球健康挑战尤为重要 .
杂环化合物的合成
7-甲氧基喹啉及其类似物的合成在合成有机化学中至关重要。 最近的研究重点是更环保、更可持续的化学工艺,采用微波辐射、无溶剂条件和使用环保催化剂等方法 . 这些方法不仅环保,而且提高了合成过程的效率。
工业化学应用
7-甲氧基喹啉: 由于其多功能特性,在工业化学中得到了应用。它用于合成多种对科学研究和工业过程至关重要的化合物。 该化合物的衍生物可供购买,并用于不同的化学反应和产品配方 .
生物和药理活性
喹啉类化合物,包括7-甲氧基喹啉,以其广泛的生物学反应而闻名。它们因其抗癌、抗氧化、抗炎、抗疟疾和抗结核活性而被研究。 这使它们成为存在于各种治疗剂中的独特类别的药效基团 .
绿色化学
7-甲氧基喹啉衍生物的合成符合绿色化学的原则。 减少化学过程环境影响的关注已导致合成方案的开发,这些方案最大限度地减少了有害物质的使用,并促进了材料的循环利用和再利用 .
作用机制
Target of Action
7-Methoxyquinoline is a derivative of quinoline, a heterocyclic compound that has been found to have antimicrobial and antibiofilm activities . The primary targets of 7-Methoxyquinoline are likely to be similar to those of other quinoline derivatives, which include various Gram-positive bacteria, Gram-negative bacteria, and unicellular fungi . .
Mode of Action
Quinoline derivatives are known to interact with their targets in a variety of ways, such as the inhibition of tyrosine kinase, alkylating agents, cell cycle arrest, angiogenesis inhibition, apoptosis induction, cell migration disruption, targeting bcl-2, and inhibition of antimitotic tubulin polymerization
Biochemical Pathways
These could potentially include pathways related to cell growth and division, apoptosis, and various metabolic processes .
Pharmacokinetics
The pharmacokinetics of 7-Methoxyquinoline, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-documented in the literature. As a derivative of quinoline, it’s plausible that it may share some pharmacokinetic properties with other quinoline-based drugs. For instance, lenvatinib, a quinoline-based drug, is known to be absorbed rapidly and metabolized extensively prior to excretion . .
Result of Action
Given its antimicrobial and antibiofilm activities, it’s likely that it leads to the death or inhibition of the targeted microorganisms
安全和危害
未来方向
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Therefore, the future directions of 7-Methoxyquinoline could be in the development of new drugs and other chemical compounds.
属性
IUPAC Name |
7-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-12-9-5-4-8-3-2-6-11-10(8)7-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHJSNNMKJWPFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC=N2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197946 | |
| Record name | 7-Methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4964-76-5 | |
| Record name | 7-Methoxyquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4964-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methoxyquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004964765 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methoxyquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethoxy]oxane-2-carboxylic acid](/img/structure/B23484.png)



